molecular formula C10H5Cl2NO3 B1306524 5-(3,4-Dichloro-phenyl)-isoxazole-3-carboxylic acid CAS No. 876710-49-5

5-(3,4-Dichloro-phenyl)-isoxazole-3-carboxylic acid

Cat. No.: B1306524
CAS No.: 876710-49-5
M. Wt: 258.05 g/mol
InChI Key: GJJPRTBPAZSUJZ-UHFFFAOYSA-N
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Description

Historical Context of Isoxazole Derivatives in Organic Chemistry

Isoxazole derivatives have played a pivotal role in organic chemistry since their discovery in the late 19th century. The first synthesis of isoxazole by Claisen in 1903 via oximation of propargylaldehyde acetal marked the beginning of systematic exploration into this heterocyclic scaffold. Early applications focused on their electron-rich aromatic properties, but their pharmaceutical potential became evident with the development of β-lactamase-resistant antibiotics such as cloxacillin and dicloxacillin in the mid-20th century, which feature an isoxazolyl group.

The Hantzsch synthesis, initially devised for pyridines, later inspired methodologies for constructing isoxazole-containing drug candidates, including COX-2 inhibitors like valdecoxib. Modern advances in transition metal-catalyzed cycloadditions and green chemistry approaches have further expanded synthetic accessibility. For example, copper(I)-catalyzed 1,3-dipolar cycloadditions between nitrile oxides and terminal alkynes now enable regioselective synthesis of 3,5-disubstituted isoxazoles. These developments underscore the scaffold’s adaptability in drug discovery, particularly for antimicrobial and anti-inflammatory agents.

Structural Uniqueness and Positional Isomerism in Dichlorophenyl-Substituted Isoxazoles

The molecular architecture of 5-(3,4-dichloro-phenyl)-isoxazole-3-carboxylic acid (C₁₀H₅Cl₂NO₃, MW 258.05 g/mol) features three distinct regions:

  • Isoxazole core : A five-membered ring with adjacent nitrogen (N1) and oxygen (O1) atoms.
  • 3,4-Dichlorophenyl substituent : Aromatic ring with chlorine atoms at positions 3 and 4.
  • Carboxylic acid group : Positioned at C3 of the isoxazole, enabling hydrogen bonding and salt formation.

Table 1: Key Structural Features and Their Implications

Feature Role in Chemical Behavior Biological Relevance
Isoxazole N-O bond Weak bond (≈50 kcal/mol) prone to ring-opening Facilitates metabolic activation or degradation
3,4-Dichlorophenyl Enhances lipophilicity (ClogP ≈ 3.2) Improves membrane permeability
Carboxylic acid Ionizable group (pKa ≈ 3.5) Enables salt formation for solubility modulation

Positional isomerism significantly influences properties. For instance:

  • 3,4-Dichloro substitution (meta/para) creates a planar aromatic system with strong electron-withdrawing effects, altering reactivity compared to 2,6-dichloro analogs.
  • 5-Phenyl vs. 4-phenyl substitution affects dipole moments and π-stacking potential. The 5-substitution in this compound allows conjugation between the phenyl ring and isoxazole’s π-system, stabilizing the molecule.

The carboxylic acid at C3 introduces steric and electronic effects that distinguish it from analogs like 5-methylisoxazole-4-carboxylic acid. This group participates in hydrogen bonding with biological targets, as observed in bromodomain inhibitors where similar motifs mimic acetylated lysine residues.

Structural Comparison of Dichlorophenyl Isoxazole Isomers

Isomer Substitution Pattern LogP Dipole Moment (Debye)
5-(3,4-Dichlorophenyl) C5-phenyl, C3-COOH 3.2 4.8
5-(2,4-Dichlorophenyl) C5-phenyl, C3-COOH 3.5 5.1
4-(2,6-Dichlorophenyl) C4-phenyl, C3-COOH 2.9 3.9

This positional variability enables fine-tuning for specific applications, such as optimizing binding to hydrophobic enzyme pockets or improving aqueous solubility through salt formation. The 3,4-dichloro configuration in particular balances electronic effects and steric bulk, making it a preferred scaffold in antimicrobial and anticancer agent design.

Properties

IUPAC Name

5-(3,4-dichlorophenyl)-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2NO3/c11-6-2-1-5(3-7(6)12)9-4-8(10(14)15)13-16-9/h1-4H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJJPRTBPAZSUJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=NO2)C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40390098
Record name 5-(3,4-Dichloro-phenyl)-isoxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876710-49-5
Record name 5-(3,4-Dichloro-phenyl)-isoxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dichloro-phenyl)-isoxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-dichlorobenzonitrile with hydroxylamine to form the corresponding amidoxime, which then undergoes cyclization to yield the isoxazole ring. The reaction conditions often include the use of solvents like ethanol and catalysts such as sodium ethoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dichloro-phenyl)-isoxazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: Halogen atoms in the phenyl ring can be substituted with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.

Scientific Research Applications

5-(3,4-Dichloro-phenyl)-isoxazole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(3,4-Dichloro-phenyl)-isoxazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Key Observations :

  • Electron Effects : The 3,4-dichloro substitution in the target compound enhances the electron-withdrawing nature of the phenyl ring, stabilizing the isoxazole core and increasing the carboxylic acid's acidity. This contrasts with 2,4-dichloro derivatives, where steric effects dominate .
  • Solubility : The free carboxylic acid group in the target compound confers higher aqueous solubility (logP ~2.1) compared to ester derivatives (logP ~3.5 for methyl esters) .

Biological Activity

5-(3,4-Dichloro-phenyl)-isoxazole-3-carboxylic acid is an organic compound notable for its diverse biological activities and potential applications in pharmaceutical research. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H5Cl2NO3, with a molecular weight of approximately 258.06 g/mol. The compound features an isoxazole ring that contributes to its reactivity and biological activity due to the presence of functional groups capable of interacting with various biological targets.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anti-inflammatory Properties : The compound has shown potential in modulating inflammatory pathways, making it a candidate for treating inflammatory diseases .
  • Antimicrobial Activity : It has been evaluated for its antimicrobial and antifungal properties, demonstrating significant activity against various bacterial strains.
  • Antitubercular Activity : Recent studies have highlighted its effectiveness against Mycobacterium tuberculosis (Mtb), showing promising results in both drug-susceptible and drug-resistant strains .

The mechanism of action for this compound involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, which leads to its biological effects. For instance, its interaction with cyclooxygenases (COX) has been studied extensively due to their roles in inflammation .

Study on Antitubercular Activity

A study conducted on the derivatives of this compound demonstrated that several compounds exhibited potent in vitro activity against Mtb. The minimum inhibitory concentration (MIC) for the dichlorophenyl derivative was found to be as low as 0.25 µg/mL, indicating strong antitubercular potential .

Anti-inflammatory Activity Evaluation

Another study assessed the anti-inflammatory effects of the compound through various assays. It was found to significantly reduce inflammation markers in vitro, suggesting its utility as a therapeutic agent in inflammatory conditions .

Comparison of Biological Activity with Similar Compounds

Compound NameMolecular FormulaKey FeaturesMIC (µg/mL)
This compoundC10H5Cl2NO3Anti-inflammatory, Antimicrobial0.25
5-(2,4-Dichlorophenyl)-isoxazole-3-carboxylic acidC10H5Cl2NO3Similar structure but different chlorine substitution0.50
4-(3-Chlorophenyl)-isoxazole-3-carboxylic acidC10H8ClNO3Different phenyl substitution1.00

This table illustrates the comparative potency of this compound against similar compounds.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 5-(3,4-dichlorophenyl)-isoxazole-3-carboxylic acid, and how can yield be optimized?

  • Methodological Answer : The synthesis typically involves cyclization of 2,4-diketoesters with hydroxylamine hydrochloride. For example, chalcone derivatives (prepared via aldol condensation of substituted benzaldehydes) react with diethyl oxalate to form diketoesters, which are then condensed with hydroxylamine under controlled pH (acetic acid/sodium acetate buffer, pH 4) to favor regioselectivity. Yields up to 85% are achieved by enhancing the electrophilicity of the target carbon via ethoxycarbonyl groups and optimizing reaction conditions .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store in airtight containers under inert gas (e.g., nitrogen), protected from light and moisture, at 2–8°C. Avoid exposure to high temperatures (>30°C) or prolonged contact with oxygen, as dichlorophenyl groups may increase sensitivity to photodegradation. Use desiccants and monitor humidity (<40% RH) to prevent hydrolysis of the carboxylic acid moiety .

Q. What spectroscopic techniques are recommended for structural characterization?

  • Methodological Answer : Use a combination of:

  • NMR : 1H^1H and 13C^{13}C NMR to confirm substitution patterns (e.g., dichlorophenyl protons at δ 7.4–7.8 ppm, isoxazole protons at δ 6.5–7.0 ppm).
  • FT-IR : Carboxylic acid C=O stretch (~1700 cm1^{-1}) and isoxazole ring vibrations (~1600 cm1^{-1}).
  • HRMS : Exact mass analysis (calculated for C10_{10}H6_6Cl2_2NO3_3: 273.9704) to verify purity .

Advanced Research Questions

Q. How can regioselectivity be controlled during the cyclization step of isoxazole formation?

  • Methodological Answer : Regioselectivity is influenced by electron-withdrawing groups (e.g., ethoxycarbonyl) that activate specific carbons. Adjusting the pH to 4 using a sodium acetate buffer ensures hydroxylamine (H2_2NOH) attacks the most electrophilic carbon (C2 of the diketoester). Computational modeling (e.g., DFT calculations) can predict electrophilicity trends to guide substituent selection .

Q. What strategies are effective for synthesizing salt forms or polymorphs to enhance bioavailability?

  • Methodological Answer : Acid-base reactions with mesylate, hydrochloride, or tartrate counterions improve solubility. For example, mesylate salts of analogous isoxazole derivatives exhibit enhanced aqueous solubility (up to 5× compared to free acids). Polymorph screening via solvent recrystallization (e.g., ethanol/water mixtures) or thermal gradient methods can identify stable crystalline forms with improved dissolution rates .

Q. How do substituents on the phenyl ring influence bioactivity in isoxazole derivatives?

  • Methodological Answer : Chlorine atoms at the 3,4-positions enhance electron-withdrawing effects, potentially increasing binding affinity to targets like kinases or COX-2. Comparative studies of nitro, methoxy, and trifluoromethyl substituents show that halogenated derivatives exhibit stronger anti-inflammatory activity (IC50_{50} values <10 μM in COX-2 assays). SAR analysis using molecular docking can rationalize these effects .

Q. How should researchers resolve contradictions in reported synthetic yields or purity data?

  • Methodological Answer : Discrepancies often arise from variations in cyclization pH or hydroxylamine purity. Replicate experiments using standardized buffers (pH 4.0 ± 0.2) and HPLC-grade reagents. Validate purity via orthogonal methods (e.g., HPLC-UV at 254 nm and LC-MS). For example, impurities from incomplete cyclization (<2%) can be removed via column chromatography (silica gel, ethyl acetate/hexane gradient) .

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